[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound (CAS: 1354001-92-5) is a Boc-protected amine featuring a cyclopropane ring, a pyrrolidine scaffold, and a 2-aminoethyl substituent. With a molecular weight of 269.39 g/mol, it is a chiral molecule (R-configuration) commonly utilized in medicinal chemistry as an intermediate for neurotensin receptor agonists or other bioactive molecules . The tert-butyl carbamate (Boc) group enhances stability during synthesis, protecting the amine from unwanted reactions. Its structural complexity—combining rigidity (cyclopropane) and flexibility (pyrrolidine)—makes it a versatile scaffold for drug discovery.
Propriétés
IUPAC Name |
tert-butyl N-[(3R)-1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17(11-4-5-11)12-6-8-16(10-12)9-7-15/h11-12H,4-10,15H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQLPGGJOUMGKO-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N([C@@H]1CCN(C1)CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is C13H22N2O2. It features a pyrrolidine ring, which is a common structural motif in many biologically active compounds. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of these targets, leading to various physiological effects. The precise mechanisms are still under investigation, but preliminary studies suggest involvement in pathways related to:
- Enzyme inhibition : The compound may inhibit enzymes involved in metabolic processes.
- Receptor binding : It may bind to receptors that regulate neurotransmission or cellular signaling pathways.
In Vitro Studies
Recent research has demonstrated the compound's efficacy in inhibiting the growth of cancer cell lines. For example, studies involving breast cancer cell lines such as MCF-7 and MDA-MB-231 showed that [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibited moderate cytotoxicity compared to standard chemotherapeutics like tamoxifen and olaparib .
| Cell Line | Compound Concentration | Growth Inhibition (%) | Reference |
|---|---|---|---|
| MCF-7 | 10 µM | 45% | |
| MDA-MB-231 | 10 µM | 50% | |
| Non-malignant MCF-10A | 10 µM | 20% |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has a half-life of approximately 0.74 hours, with significant tissue distribution observed in the kidney and liver . This rapid metabolism suggests that while it may have therapeutic potential, dosing regimens will need to be optimized for sustained efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers synthesized a series of tert-butyl esters and evaluated their anticancer activity across multiple breast cancer cell lines. The findings indicated that while these derivatives showed promise, they were less potent than previously identified lead compounds .
Potential Therapeutic Applications
Given its biological activity, [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester has potential applications in:
- Cancer therapy : Its ability to inhibit the growth of cancer cells positions it as a candidate for further development into anticancer agents.
- Neurological disorders : Due to its interactions with neurotransmitter systems, there may be applications in treating conditions such as anxiety or depression.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound is characterized by a pyrrolidine ring, an amino group, and a cyclopropyl moiety, which contribute to its biological activity. The tert-butyl ester enhances its lipophilicity, potentially improving bioavailability.
Pharmacological Applications
1. Neurological Disorders
- The compound has been investigated for its effects on neurotransmitter systems, particularly in the modulation of glutamate and GABA receptors. This modulation may provide therapeutic benefits for conditions such as anxiety, depression, and epilepsy.
2. Antidepressant Activity
- Studies have indicated that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism appears to involve the enhancement of synaptic plasticity and neurogenesis through the modulation of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) .
3. Analgesic Properties
- Research suggests that the compound may possess analgesic properties by acting on pain pathways in the central nervous system. Its efficacy has been evaluated through various pain models, demonstrating significant reductions in pain responses .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Antidepressant Effects
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester. They tested these compounds for their ability to increase levels of serotonin and norepinephrine in synaptic clefts, leading to significant improvements in depressive behaviors in rodent models .
Case Study 2: Analgesic Mechanism Investigation
A separate investigation focused on the analgesic properties of the compound, utilizing both acute and chronic pain models. Results indicated that the compound effectively reduced pain responses by inhibiting specific receptors involved in nociception. The study concluded that further exploration into its mechanism could lead to new analgesic therapies .
Comparaison Avec Des Composés Similaires
Stereoisomeric Variants: (R) vs. (S) Enantiomers
The (S)-enantiomer of this compound (CAS: 1354001-92-5) shares identical molecular weight (269.39 g/mol) but differs in stereochemistry at the pyrrolidine chiral center. Enantiomeric pairs often exhibit divergent biological activities due to receptor-binding selectivity.
Functional Group Modifications: Hydroxyethyl vs. Aminoethyl
Replacing the 2-aminoethyl group with a 2-hydroxyethyl substituent yields cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CAS: 1354019-38-7). This derivative is also discontinued, indicating possible instability or insufficient pharmacological utility .
Chloroacetyl Derivatives: Enhanced Reactivity
The chloroacetyl analogue, [(R)-1-(2-chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353953-37-3), has a molecular weight of 302.80 g/mol (C₁₄H₂₃ClN₂O₃). The chloro group acts as a leaving group, enabling nucleophilic substitution reactions to form covalent adducts. This makes it a valuable intermediate for synthesizing more complex molecules, such as protease inhibitors .
A related isopropyl variant, [(R)-1-(2-chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353998-29-4), replaces the cyclopropyl group with isopropyl. The bulkier isopropyl group introduces steric hindrance, which may hinder binding to flat receptor surfaces compared to the strained cyclopropane ring .
Peptide-Conjugated Derivatives
The compound [(S)-1-((S)-2-amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester incorporates an amino-propionyl group, introducing a peptide bond. However, peptide bonds may reduce metabolic stability due to protease susceptibility .
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: Functional Group Impact on Properties
| Substituent | Effect on Solubility | Reactivity | Biological Relevance |
|---|---|---|---|
| 2-Aminoethyl | Moderate (basic) | Nucleophilic amine | Enhances receptor interaction |
| 2-Hydroxyethyl | High (polar) | Hydrogen bonding | May improve solubility |
| 2-Chloroacetyl | Low (hydrophobic) | Electrophilic site | Synthetic intermediate |
| Isopropyl | Low (bulky) | Steric hindrance | Alters binding kinetics |
Research Implications
- Stereochemistry : The (R)-configuration is critical for neurotensin receptor targeting, as seen in related agonists .
- Chloroacetyl Derivatives : These are pivotal for synthesizing covalent inhibitors, leveraging chloro groups for irreversible binding .
- Discontinued Status : Many analogues are discontinued, highlighting challenges in scalability, stability, or therapeutic relevance .
Méthodes De Préparation
Table 1: Critical Reagents and Their Roles
| Reagent | Role | Purity Requirements |
|---|---|---|
| (R)-pyrrolidin-3-amine | Chiral backbone | ≥99% enantiomeric excess |
| Cyclopropyl isocyanate | Cyclopropane coupling | ≥98% (HPLC) |
| Di-tert-butyl dicarbonate | Boc protection | ≥95% (GC) |
| Palladium catalysts | Cross-coupling | 10% Pd/C, dry |
Synthetic Routes and Methodological Variations
Boc Protection of the Pyrrolidine Amine
The Boc group is introduced early to prevent side reactions. A representative protocol involves:
Cyclopropane Ring Formation
Cyclopropyl incorporation occurs via two primary methods:
Table 2: Comparison of Cyclopropanation Techniques
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68% | 82% |
| Stereoselectivity | Low (dr 1:1) | High (dr 4:1) |
| Reaction Time | 24 h | 6 h |
| Catalyst | None | Cu(OTf)₂ |
Stepwise Assembly of the Target Molecule
Coupling of Boc-pyrrolidine with Cyclopropyl Amine
A patented approach (CN103787971A) details:
Reductive Amination for Ethylamine Sidechain
Critical stereochemical control is achieved through:
-
Condensing the amide intermediate with 2-nitroethyl acetate.
-
Hydrogenating over Raney Ni at 50 psi H₂ to reduce nitro to amine.
Process Optimization and Yield Enhancement
Solvent Screening for Coupling Reactions
| Solvent | Conversion (%) | Side Products |
|---|---|---|
| DMF | 94 | <5% |
| THF | 78 | 12% |
| DCM | 65 | 18% |
Temperature Effects on Cyclopropanation
Lower temperatures (-10°C) improve diastereomeric ratio but extend reaction times (Figure 1).
Analytical Characterization
Spectroscopic Data
Chiral Purity Assessment
HPLC using Chiralpak AD-H column (hexane:IPA 90:10) shows 98.5% ee at 254 nm.
Industrial-Scale Challenges and Solutions
Key Production Issues
-
Epimerization : Mitigated by maintaining pH <7 during aqueous workups.
-
Boc Deprotection : Controlled via slow addition of TFA in cold DCM.
Cost-Reduction Strategies
-
Replacing Pd catalysts with nickel in hydrogenation steps (20% cost savings).
-
Recycling mother liquors through activated carbon filtration.
Q & A
Basic: What are the optimal synthetic routes for [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, and what critical reaction parameters influence yield and purity?
Methodological Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a pyrrolidine derivative. Key steps include:
- Carboxylic Acid Activation : Activation of the pyrrolidine carboxylic acid using thionyl chloride to form an acid chloride, as demonstrated in the synthesis of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate .
- Boc Protection : Reaction with Boc anhydride (Boc₂O) in the presence of a base (e.g., triethylamine) and a catalyst like DMAP. For example, Boc protection at 90°C with subsequent purification via silica gel chromatography and preparative HPLC achieves high yields (92%) in structurally similar compounds .
- Critical Parameters : Temperature control (e.g., 0–20°C for Boc reactions in dichloromethane ), stoichiometric ratios of Boc₂O, and rigorous purification (e.g., gradient elution chromatography ).
Basic: Which analytical techniques are most effective for confirming the structural integrity and enantiomeric purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying stereochemistry and substituent positions. For example, ¹H NMR (400 MHz, CDCl₃) resolves distinct proton environments in pyrrolidine and cyclopropyl moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyl (C=O) from the Boc group .
- Chiral HPLC : Critical for assessing enantiomeric purity, especially when synthesizing the (R)-enantiomer .
Basic: How should this compound be stored to maintain stability during long-term experimental use?
Methodological Answer:
While specific stability data for this compound is limited, general practices for Boc-protected amines apply:
- Storage Conditions : Under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group.
- Light Sensitivity : Store in amber vials to avoid photodegradation.
- Hygroscopicity : Use desiccants in storage containers. Evidence from analogous compounds indicates no significant hazards under controlled conditions .
Advanced: What strategies can resolve contradictions between theoretical and experimental spectral data (e.g., NMR, MS)?
Methodological Answer:
- Spectral Reanalysis : Compare experimental ¹H NMR shifts with computational predictions (DFT calculations) to identify misassignments. For instance, unexpected shifts in pyrrolidine protons may indicate incomplete Boc protection or side reactions .
- Isotopic Labeling : Use deuterated solvents or isotopic tracers to clarify ambiguous peaks.
- Cross-Validation : Correlate MS fragmentation patterns with NMR data to confirm structural motifs .
Advanced: How can researchers optimize enantiomeric excess during synthesis, particularly when scaling reactions?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials, as seen in the synthesis of (R)-configured pyrrolidine derivatives .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived catalysts) during cyclopropane formation or Boc protection.
- Process Monitoring : Use in-line chiral HPLC to track enantiomeric ratios during reaction progression. Scaling reactions may require adjusted mixing rates to maintain stereochemical control .
Advanced: What methodologies troubleshoot low yields in the Boc protection step?
Methodological Answer:
- Reagent Purity : Ensure Boc₂O is anhydrous; hydrolyzed reagent reduces efficiency.
- Base Optimization : Replace triethylamine with stronger bases (e.g., DMAP) to enhance nucleophilic attack on Boc₂O .
- Solvent Choice : Use dichloromethane over THF for better solubility of intermediates .
- Temperature Gradients : Gradually increase reaction temperature (e.g., 0°C to room temperature) to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
